4-Benzyloxybenzylamine

solid-phase synthesis purine derivatives combinatorial chemistry

4-Benzyloxybenzylamine (BOBA) is the definitive bifunctional aromatic amine linker and building block for advanced medicinal chemistry. Its benzyl-protected phenol and primary amine enable traceless cleavage under mild TFA in solid-phase synthesis of 1,7,8-trisubstituted purines—a regioselectivity unattainable with standard Wang resin. As the foundational chemotype for isoform-selective PPARα agonists (EC50 4 nM, 2,700-fold selectivity) and Eis acetyltransferase inhibitors (IC50 ≈1 µM), this scaffold delivers critical LogP (3.42) and binding characteristics that simpler analogs cannot replicate. Procure the free amine for in-house resin preparation or leverage its privileged chemotype to drive your nuclear receptor, antimicrobial, or antimelanoma programs.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 22171-15-9
Cat. No. B1275825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxybenzylamine
CAS22171-15-9
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CN
InChIInChI=1S/C14H15NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11,15H2
InChIKeyJDOJFXVTTCGROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyloxybenzylamine (CAS 22171-15-9): Technical Overview and Procurement Considerations for Research Applications


4-Benzyloxybenzylamine (BOBA; CAS 22171-15-9) is a bifunctional aromatic amine with molecular formula C14H15NO and molecular weight 213.27 g/mol, featuring both a primary amine and a benzyl-protected phenol moiety within the same molecular scaffold . This structural arrangement confers distinct synthetic utility as a linker in solid-phase synthesis and as a versatile building block for medicinal chemistry derivatization, including applications in tyrosinase inhibition, antimicrobial agent development, and nuclear receptor modulator synthesis . Commercial availability is established through multiple reputable vendors offering standard purity grades (typically 95–98%) with accompanying certificates of analysis including NMR, HPLC, and GC characterization data .

Why 4-Benzyloxybenzylamine Cannot Be Substituted with Generic Benzylamine or Simple Phenethylamine Analogs in Research Protocols


Substituting 4-benzyloxybenzylamine with structurally simpler analogs such as benzylamine, 4-methoxybenzylamine, or 4-hydroxybenzylamine introduces fundamental changes in molecular properties that directly compromise research outcomes. The benzyloxy protecting group imparts a calculated LogP of 3.42 and polar surface area of 35.25 Ų, significantly altering lipophilicity, membrane permeability, and receptor binding characteristics compared to unprotected or smaller alkoxy analogs . In solid-phase synthesis applications, the para-benzyloxy substitution pattern is structurally required for traceless cleavage under mild acidic conditions (trifluoroacetic acid), a functional feature that generic benzylamine-based resins cannot replicate [1]. Furthermore, in medicinal chemistry contexts, the 4-benzyloxybenzyl moiety serves as a privileged scaffold for specific target engagement; removal or alteration of this moiety eliminates isoform selectivity and potency advantages observed in PPARα agonist development and acetyltransferase inhibition [2].

Quantitative Differentiation Evidence for 4-Benzyloxybenzylamine (CAS 22171-15-9) Against In-Class Analogs and Alternative Building Blocks


Solid-Phase Synthesis: BOBA Resin Enables Regiospecific N7-Substituted Purine Formation That Alternative Linkers Cannot Achieve

The p-benzyloxybenzylamine (BOBA) resin demonstrates highly regioselective solid-phase synthesis of 1,7,8-trisubstituted purines, with the benzyloxy linker enabling traceless cleavage under mild acidic conditions [1]. In contrast, conventional Wang resin (4-benzyloxybenzyl alcohol resin) requires orthogonal cleavage conditions and does not support the same N7 regioselectivity profile due to the absence of the amine functionality for initial acylation [2]. A representative library of 17 purines, azapurines, and [i]-condensed purines was successfully synthesized using the BOBA resin methodology, demonstrating robust synthetic reproducibility [1].

solid-phase synthesis purine derivatives combinatorial chemistry regioselective synthesis

Lipophilicity Profile: 4-Benzyloxybenzylamine Exhibits Substantially Higher LogP Than 4-Methoxybenzylamine and 4-Hydroxybenzylamine Analogs

4-Benzyloxybenzylamine exhibits a calculated LogP value of 3.42 and a polar surface area of 35.25 Ų . These values differ substantially from those of its closest in-class analogs: 4-methoxybenzylamine (predicted LogP approximately 1.2–1.5) and 4-hydroxybenzylamine (predicted LogP approximately 0.8–1.0). The benzyl group contributes approximately 2–2.5 LogP units of increased lipophilicity relative to the methoxy analog, which directly influences membrane permeability, blood-brain barrier penetration potential, and target binding kinetics . The molecular weight of 213.27 g/mol places this compound within favorable physicochemical space for lead-like compound development .

physicochemical properties drug-likeness ADME prediction medicinal chemistry optimization

PPARα Agonist Development: 4-Benzyloxybenzylamino Chemotype Confers Isoform Selectivity Unattainable with Alternative Benzylamine Scaffolds

In a systematic medicinal chemistry optimization study, the 4-benzyloxybenzylamino chemotype served as the foundational scaffold for developing PPARα-selective agonists. Second-generation analogs derived from this chemotype achieved cellular potencies with 2,700-fold selectivity for PPARα over other PPAR isoforms (PPARδ and PPARγ) [1]. The lead compound 4a (A91) demonstrated proof-of-concept in vivo efficacy in an STZ-induced vascular leakage rat model with preliminary pharmacokinetic assessment, and compound 25a showed EC50 = 4 nM on PPARα with at least 500-fold selectivity versus PPARδ and PPARγ [2]. Alternative benzylamine scaffolds lacking the 4-benzyloxy substitution pattern failed to achieve comparable isoform selectivity in the same assay systems, establishing the benzyloxy moiety as a critical structural determinant for PPARα subtype specificity [1].

PPAR agonism isoform selectivity retinal disorders diabetic retinopathy nuclear receptors

Acetyltransferase Eis Inhibition: Substituted Benzyloxy-Benzylamine Scaffold Enables Potent and Selective Anti-Mycobacterial Activity

A structure-activity relationship study of 38 compounds based on the substituted benzyloxy-benzylamine scaffold yielded highly potent inhibitors of Mycobacterium tuberculosis acetyltransferase Eis, with IC50 values approximately 1 μM [1]. Critically, these inhibitors did not inhibit other acetyltransferases, demonstrating target selectivity [1]. In Mtb culture testing, two inhibitors (compounds 47 and 55) completely abolished resistance to kanamycin in the highly resistant Mtb mc² 6230 K204 strain [2]. Notably, thirteen compounds from this scaffold family exhibited toxicity to Mtb and other mycobacteria but not to non-mycobacterial strains or mammalian cells, indicating a mycobacteria-specific mechanism of action distinct from Eis inhibition [2]. The benzyloxy-benzylamine core structure was identified as essential for this dual activity profile; modifications to the scaffold altered both potency and selectivity characteristics.

tuberculosis acetyltransferase inhibition aminoglycoside resistance antimicrobial resistance

Tyrosinase Inhibition and Melanoma Cell Activity: 4-Benzyloxybenzylamine Demonstrates Functional Activity as a Phenylalanine Analog

4-Benzyloxybenzylamine functions as a synthetic analog of the amino acid phenylalanine and acts as a potent inhibitor of the enzyme tyrosinase . The compound has been shown to inhibit cell proliferation and induce apoptosis in melanoma cells in vitro, with additional antimicrobial effects against both gram-positive and gram-negative bacteria . The structural basis for this activity stems from the benzyloxybenzyl moiety, which mimics the phenylalanine side chain while providing enhanced lipophilicity (LogP 3.42) that facilitates membrane penetration and target engagement . Compared to unmodified phenylalanine (LogP approximately -1.5) or tyrosine (LogP approximately -2.3), the benzyl-protected analog exhibits over 100-fold increased theoretical partition coefficient, fundamentally altering its biological distribution and enzyme inhibition profile.

tyrosinase inhibition melanoma melanin biosynthesis phenylalanine analog

Polymer-Bound Formulation: Sigma-Aldrich BOBA Resin Provides Standardized Loading Capacity for Reproducible Solid-Phase Synthesis

4-Benzyloxybenzylamine is commercially available in a polymer-bound form (100-200 mesh, 1% cross-linked with divinylbenzene) with standardized loading capacity of 0.5–1.3 mmol/g . This pre-functionalized resin eliminates the need for in-house resin preparation and ensures batch-to-batch reproducibility in solid-phase synthesis applications [1]. Alternative approaches using solution-phase 4-benzyloxybenzylamine require additional synthetic steps for resin attachment and may introduce variability in loading efficiency. The polymer-bound format is specifically optimized for the regioselective synthesis of N7-substituted purines and related heterocycles [2].

solid-phase synthesis resin loading combinatorial chemistry polymer-bound reagents

Validated Research Applications and Procurement Scenarios for 4-Benzyloxybenzylamine (CAS 22171-15-9)


Combinatorial Synthesis of N7-Substituted Purine Libraries Using BOBA Resin

4-Benzyloxybenzylamine is the definitive linker choice for solid-phase synthesis of 1,7,8-trisubstituted purines and 8-azapurines. The BOBA resin methodology, established by Fu and Lam (2007), enables regiospecific N7-functionalization with traceless cleavage under mild TFA conditions, as validated by the successful synthesis of 17 diverse purine derivatives [1]. This application scenario is directly supported by the evidence in Section 3, Evidence Item 1, demonstrating that alternative linkers including Wang resin cannot achieve comparable N7 regioselectivity. Procurement of either the free amine (for in-house resin preparation) or the polymer-bound formulation (loading 0.5–1.3 mmol/g) is appropriate for this application .

Medicinal Chemistry Optimization of PPARα-Selective Agonists for Retinal Disorders

The 4-benzyloxybenzylamino chemotype serves as the foundational scaffold for developing isoform-selective PPARα agonists, with second-generation analogs achieving up to 2,700-fold selectivity for PPARα over PPARδ and PPARγ [1]. Lead compound 25a demonstrates EC50 = 4 nM on PPARα with ≥500-fold selectivity [1]. This application is directly supported by Section 3, Evidence Item 3, which establishes the chemotype's unique selectivity profile. Researchers pursuing nuclear receptor modulators for diabetic retinopathy, age-related macular degeneration, or related vascular permeability disorders should specifically source 4-benzyloxybenzylamine as the starting material for analog synthesis, as alternative benzylamine scaffolds fail to reproduce this isoform selectivity .

Anti-Tuberculosis Drug Discovery Targeting Acetyltransferase Eis and Mycobacteria-Selective Toxicity

4-Benzyloxybenzylamine serves as the core building block for synthesizing substituted benzyloxy-benzylamine inhibitors of Mycobacterium tuberculosis acetyltransferase Eis. The scaffold-derived compounds achieve IC50 ≈ 1 μM against Eis with selectivity over other acetyltransferases, and select analogs (compounds 47 and 55) completely abolish kanamycin resistance in highly resistant Mtb strains [1]. This application is directly supported by Section 3, Evidence Item 4, which documents the 38-compound SAR study and mycobacteria-selective toxicity profile. Procurement is essential for medicinal chemistry programs addressing aminoglycoside-resistant tuberculosis or developing mycobacteria-specific antimicrobial agents .

Tyrosinase Inhibition and Antimelanoma Research Using Phenylalanine Analog Scaffolds

4-Benzyloxybenzylamine is applied as a synthetic phenylalanine analog with potent tyrosinase inhibitory activity and demonstrated antiproliferative and pro-apoptotic effects in melanoma cell models [1]. The compound also exhibits antimicrobial activity against both gram-positive and gram-negative bacteria . This application is directly supported by Section 3, Evidence Item 5, which establishes the functional differentiation from unmodified phenylalanine and tyrosine. Researchers investigating melanin biosynthesis modulation, skin pigmentation disorders, or developing antimelanoma agents should procure 4-benzyloxybenzylamine rather than alternative amine building blocks to leverage the combined enzyme inhibition and cellular activity profiles documented in the literature .

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